molecular formula C17H11ClN2O2 B2372946 3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-27-3

3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2372946
CAS RN: 864923-27-3
M. Wt: 310.74
InChI Key: SNKOLDOQVAJLFS-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as CBP, is an organic compound belonging to the class of heterocyclic compounds. It is a compound composed of two benzene rings and one pyrimidine ring, with a chlorine atom attached to the fourth position of the benzyl group. CBP is a highly versatile compound that can be used in a variety of chemical and biological applications.

Scientific Research Applications

1. Application in Organic Light-Emitting Diodes (OLEDs) This compound has been used in the synthesis of an electron-transport-type host for blue phosphorescent organic light-emitting diodes (PhO-LEDs). The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group. This resulted in high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .

Antimicrobial and Antitubercular Activities

The compound has shown potential in antimicrobial and antitubercular activities. It was synthesized through a nucleophilic displacement reaction with phosphorus oxychloride, followed by a reaction with hydrazine hydrate .

Synthesis of Benzofuro [3,2-d] Pyrimidines

The compound has been used in the synthesis of benzofuro [3,2-d] pyrimidines. This was achieved based on the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols followed by the intramolecular nucleophilic aromatic substitution reaction .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKOLDOQVAJLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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